molecular formula C7H9ClF2O2 B6151801 4,4-difluorocyclohexyl carbonochloridate CAS No. 1447941-07-2

4,4-difluorocyclohexyl carbonochloridate

Cat. No.: B6151801
CAS No.: 1447941-07-2
M. Wt: 198.59 g/mol
InChI Key: XCJZNTLWLONCKI-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexyl carbonochloridate: is a chemical compound with the molecular formula C7H9ClF2O2 . It is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring and a carbonochloridate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluorocyclohexyl carbonochloridate typically involves the reaction of 4,4-difluorocyclohexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the complete conversion of the starting material to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding carbamates, esters, and thiocarbamates.

    Hydrolysis: In the presence of water or aqueous bases, the compound hydrolyzes to form 4,4-difluorocyclohexanol and hydrochloric acid.

    Reduction: The carbonochloridate group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Acid or base catalysts for hydrolysis reactions

    Reducing Agents: Lithium aluminum hydride

Properties

CAS No.

1447941-07-2

Molecular Formula

C7H9ClF2O2

Molecular Weight

198.59 g/mol

IUPAC Name

(4,4-difluorocyclohexyl) carbonochloridate

InChI

InChI=1S/C7H9ClF2O2/c8-6(11)12-5-1-3-7(9,10)4-2-5/h5H,1-4H2

InChI Key

XCJZNTLWLONCKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(=O)Cl)(F)F

Purity

95

Origin of Product

United States

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